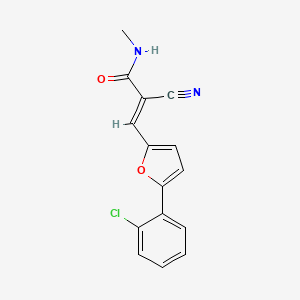![molecular formula C20H15FN4O3S B2869380 methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate CAS No. 1172402-11-7](/img/structure/B2869380.png)
methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate is an intricate organic compound featuring both benzo[d]thiazole and pyrazole rings. These structures are vital in medicinal chemistry due to their inherent bioactive properties. This compound is often explored for its potential use in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate generally begins with the preparation of the benzo[d]thiazole and pyrazole intermediates. Key steps include:
Formation of 6-fluorobenzo[d]thiazole: : This involves cyclization reactions, where 2-aminobenzothiazole derivatives undergo fluorination.
Synthesis of the pyrazole ring: : This involves condensation reactions, typically utilizing hydrazine and a suitable dicarbonyl compound.
Carbamoylation: : Combining the benzo[d]thiazole and pyrazole units under controlled conditions to form the urea linkage.
Esterification: : Finally, esterification with methyl 4-carboxybenzoate yields the target compound.
Industrial Production Methods
For industrial-scale production, these reactions are optimized for higher yields and cost-efficiency. Process intensification techniques, like the use of microwave-assisted synthesis and flow chemistry, are often employed to enhance reaction rates and scalability.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: : It can undergo oxidative cleavage at specific sites depending on the presence of oxidative agents like potassium permanganate.
Reduction: : Reduction reactions using agents like sodium borohydride can modify the functional groups attached to the aromatic rings.
Substitution: : Nucleophilic and electrophilic substitutions occur primarily on the aromatic rings under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, sodium dichromate.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogenating agents, nitrating agents under acidic or basic conditions.
Major Products
The major products depend on the reaction pathways and conditions. For example, oxidative cleavage might yield smaller carboxylated intermediates, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate finds applications across various scientific domains:
Chemistry: : Studied for its potential as a ligand in coordination chemistry and its role in organic synthesis as a building block for complex molecules.
Biology: : Explored for its inhibitory activity against specific enzymes or receptors, making it a candidate for drug discovery.
Medicine: : Evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Wirkmechanismus
The mechanism by which methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate exerts its effects involves:
Molecular Targets: : It primarily interacts with protein targets, such as enzymes or receptors, through its benzo[d]thiazole and pyrazole moieties.
Pathways Involved: : The compound influences various biological pathways depending on its molecular target, leading to modulation of biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-((1-(benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate: : Lacks the fluorine atom, altering its pharmacokinetics and bioactivity.
Ethyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate: : Different ester group, impacting its solubility and stability.
Methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-imidazol-5-yl)carbamoyl)benzoate: : Substituted pyrazole ring with imidazole, offering different interaction profiles.
Uniqueness
The uniqueness of methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate lies in its structural configuration, specifically the presence of both the fluorine atom and the pyrazole ring. This combination influences its bioactivity and pharmacokinetic properties, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
methyl 4-[[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O3S/c1-11-9-17(23-18(26)12-3-5-13(6-4-12)19(27)28-2)25(24-11)20-22-15-8-7-14(21)10-16(15)29-20/h3-10H,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKSHPSLCHNJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC)C3=NC4=C(S3)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl}but-2-yn-1-one](/img/structure/B2869299.png)

![N-(2,6-Difluorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2869305.png)

![(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one](/img/new.no-structure.jpg)
![2-{[8-ETHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE](/img/structure/B2869309.png)
![(Z)-4-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2869310.png)

![4-acetyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzene-1-sulfonamide](/img/structure/B2869313.png)

![3,5-dinitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2869315.png)
![6-Acetyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2869319.png)
![N-cyclopropyl-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B2869320.png)
